N-(3-Chloro-2-methylphenyl)-3-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarbonyl group attached to a propanamide backbone, with additional chloro and methoxy substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 3-chloro-2-methylphenylpropanoyl chloride to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinecarbonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
- N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide
- N-(3-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
Uniqueness: N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of both chloro and methoxy substituents, as well as the hydrazinecarbonyl group
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-16(21)5-4-6-17(13)23-19(25)9-10-20(26)24-22-12-14-11-15(27-2)7-8-18(14)28-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
NQRDDFAWDHWJMH-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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